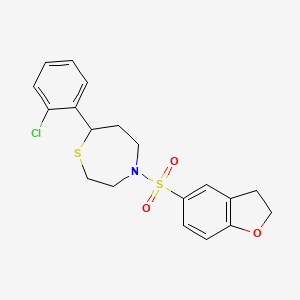
(5-Chloro-2,3-dimethoxyphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5-Chloro-2,3-dimethoxyphenyl)methanol” is a chemical compound with the molecular formula C9H11ClO3 and a molecular weight of 202.64 . It is a white to yellow solid at room temperature .
Synthesis Analysis
The synthesis of “(5-Chloro-2,3-dimethoxyphenyl)methanol” can be achieved through several methods. One method involves the reaction with methanol and caesium carbonate at 90℃ for 1 hour, yielding an 82% product . Another method involves the reaction with sodium tetrahydroborate in isopropyl alcohol for 1 hour under heating conditions, yielding an 81% product .
Molecular Structure Analysis
The InChI code for “(5-Chloro-2,3-dimethoxyphenyl)methanol” is 1S/C9H11ClO3/c1-12-8-4-7 (10)3-6 (5-11)9 (8)13-2/h3-4,11H,5H2,1-2H3 . The InChI key is FONBQQWMSUSTHT-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“(5-Chloro-2,3-dimethoxyphenyl)methanol” is a white to yellow solid at room temperature . The storage temperature is 2-8°C .
Applications De Recherche Scientifique
Chemical Synthesis
“(5-Chloro-2,3-dimethoxyphenyl)methanol” can be used in chemical synthesis. It’s often used as a building block in the synthesis of more complex molecules .
Material Science
In the field of material science, this compound could potentially be used in the development of new materials. Its unique properties might contribute to the creation of materials with specific characteristics .
Chromatography
This compound could be used in chromatography, a laboratory technique for the separation of mixtures. Its unique properties might help in the separation of specific substances .
Analytical Chemistry
“(5-Chloro-2,3-dimethoxyphenyl)methanol” could be used in analytical chemistry, particularly in the development of new analytical methods .
Polymer Synthesis
This compound has been involved in the synthesis and copolymerization of novel trisubstituted ethylenes . It’s used in the formation of novel isopropyl esters of 2-cyano-3-phenyl-2-propenoic acid .
Pharmaceutical Research
“(5-Chloro-2,3-dimethoxyphenyl)methanol” has found multiple applications in pharmaceutical research . For example, it has been involved in the synthesis of pyronoquinoline , and has been used in the discovery of 4-aryl-2-oxo-2H-chromenes as a new series of apoptosis inducers .
Safety and Hazards
“(5-Chloro-2,3-dimethoxyphenyl)methanol” is classified as a hazardous substance. The hazard statements include H302, indicating that it is harmful if swallowed . The precautionary statements include P280, P305+P351+P338, indicating that protective gloves/eye protection/face protection should be worn, and if in eyes, rinse cautiously with water for several minutes .
Propriétés
IUPAC Name |
(5-chloro-2,3-dimethoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3/c1-12-8-4-7(10)3-6(5-11)9(8)13-2/h3-4,11H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONBQQWMSUSTHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)CO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2,3-dimethoxyphenyl)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2609165.png)

![2-[(1-benzoylazetidin-3-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2609167.png)
![Ethyl 2-[(chloroacetyl)amino]-4-(5-methyl-2-furyl)thiophene-3-carboxylate](/img/structure/B2609168.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,4-diethoxybenzamide](/img/structure/B2609170.png)
![2-[[1-(1,3-Thiazole-4-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2609171.png)
![3-(((2-Methylthiazol-4-yl)methyl)thio)-5-phenylthiazolo[2,3-c][1,2,4]triazole](/img/structure/B2609177.png)
![methyl 4-(N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)sulfamoyl)benzoate](/img/structure/B2609178.png)


![6-Bromo-3H-imidazo[4,5-B]pyridine-5-carboxylic acid](/img/structure/B2609182.png)

